Cas no 1246213-34-2 (5-(1,1-Dimethylethyl)-2-hydroxy-α,α-dimethyl-4-nitro-benzeneacetic Acid Methyl Ester)

5-(1,1-Dimethylethyl)-2-hydroxy-α,α-dimethyl-4-nitro-benzeneacetic Acid Methyl Ester Chemical and Physical Properties
Names and Identifiers
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- methyl 2-(5-tert-butyl-2-hydroxy-4-nitrophenyl)-2-methylpropanoate
- BDQKZONAYORPQO-UHFFFAOYSA-N
- 5-(1,1-Dimethylethyl)-2-hydroxy-α,α-dimethyl-4-nitro-benzeneacetic Acid Methyl Ester
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- Inchi: 1S/C15H21NO5/c1-14(2,3)9-7-10(15(4,5)13(18)21-6)12(17)8-11(9)16(19)20/h7-8,17H,1-6H3
- InChI Key: BDQKZONAYORPQO-UHFFFAOYSA-N
- SMILES: OC1C=C(C(=CC=1C(C(=O)OC)(C)C)C(C)(C)C)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 407
- Topological Polar Surface Area: 92.4
5-(1,1-Dimethylethyl)-2-hydroxy-α,α-dimethyl-4-nitro-benzeneacetic Acid Methyl Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D679550-2.5mg |
5-(1,1-Dimethylethyl)-2-hydroxy-α,α-dimethyl-4-nitro-benzeneacetic Acid Methyl Ester |
1246213-34-2 | 2.5mg |
$81.00 | 2023-05-18 | ||
TRC | D679550-25mg |
5-(1,1-Dimethylethyl)-2-hydroxy-α,α-dimethyl-4-nitro-benzeneacetic Acid Methyl Ester |
1246213-34-2 | 25mg |
$540.00 | 2023-05-18 | ||
TRC | D679550-100mg |
5-(1,1-Dimethylethyl)-2-hydroxy-α,α-dimethyl-4-nitro-benzeneacetic Acid Methyl Ester |
1246213-34-2 | 100mg |
$1803.00 | 2023-05-18 |
5-(1,1-Dimethylethyl)-2-hydroxy-α,α-dimethyl-4-nitro-benzeneacetic Acid Methyl Ester Related Literature
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Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
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Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
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Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
Additional information on 5-(1,1-Dimethylethyl)-2-hydroxy-α,α-dimethyl-4-nitro-benzeneacetic Acid Methyl Ester
5-(1,1-Dimethylethyl)-2-hydroxy-α,α-dimethyl-4-nitro-benzeneacetic Acid Methyl Ester: A Comprehensive Overview
The compound with CAS No. 1246213-34-2, known as 5-(1,1-Dimethylethyl)-2-hydroxy-α,α-dimethyl-4-nitro-benzeneacetic Acid Methyl Ester, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a methyl ester group attached to a benzeneacetic acid moiety. The presence of a nitro group at the 4-position and a hydroxyl group at the 2-position further enhances its chemical reactivity and functional versatility.
5-(1,1-Dimethylethyl)-2-hydroxy-α,α-dimethyl-4-nitro-benzeneacetic Acid Methyl Ester belongs to the class of aromatic compounds, which are widely studied for their role in drug discovery and material science. The methyl ester group plays a crucial role in modulating the compound's solubility and stability, making it suitable for various synthetic applications. Recent studies have highlighted the importance of such compounds in the development of bioactive molecules, particularly in the context of anti-inflammatory and anti-cancer therapies.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution, oxidation, and esterification reactions. Researchers have employed advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation to optimize the production process. These methods not only improve yield but also reduce reaction time, making the synthesis more efficient and cost-effective.
One of the most promising applications of 5-(1,1-Dimethylethyl)-2-hydroxy-α,α-dimethyl-4-nitro-benzeneacetic Acid Methyl Ester lies in its potential as a precursor for more complex molecules. For instance, it can be used as an intermediate in the synthesis of heterocyclic compounds, which are essential components of many pharmaceutical agents. Recent research has demonstrated that derivatives of this compound exhibit potent anti-proliferative activity against various cancer cell lines, suggesting its potential role in oncology.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. Its aromatic structure makes it an ideal candidate for use in organic electronics, particularly in the development of semiconducting materials. Studies have shown that incorporating such compounds into polymer blends can significantly enhance their electrical properties, paving the way for their use in flexible electronics and photovoltaic devices.
The stability and reactivity of 5-(1,1-Dimethylethyl)-2-hydroxy-α,α-dimethyl-4-nitro-benzeneacetic Acid Methyl Ester are influenced by its functional groups. The nitro group acts as an electron-withdrawing substituent, increasing the compound's reactivity towards nucleophilic attacks. Meanwhile, the hydroxyl group introduces hydrophilicity, which can be exploited for targeted drug delivery systems. These properties make it a valuable tool in both academic research and industrial applications.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of this compound under various conditions with high accuracy. Molecular docking studies have revealed that 5-(1,1-Dimethylethyl)-2-hydroxy-α,α-dimethyl-4-nitro-benzeneacetic Acid Methyl Ester has a strong binding affinity towards several key enzymes involved in inflammatory pathways. This finding underscores its potential as a lead compound for developing novel anti-inflammatory drugs.
In conclusion, 5-(1,1-Dimethylethyl)-2-hydroxy-α,α-dimethyl-4-nitro-benzeneacetic Acid Methyl Ester (CAS No. 1246213-34-2) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable asset in both pharmaceutical and materials science research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a pivotal role in advancing modern science and technology.
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